Idrossidi dei metalli di transizione

Transition metal hydroxides are inorganic compounds that consist of a transition metal ion and one or more hydroxide (OH⁻) ions. These materials exhibit diverse chemical properties due to the varying oxidation states and coordination geometries of the transition metals, which include elements from groups 4 to 12 on the periodic table. Common examples include ferric hydroxide (Fe(OH)₃), cupric hydroxide (Cu(OH)₂), and nickel(II) hydroxide (Ni(OH)₂).

Transition metal hydroxides are widely used in various applications, such as catalysis, energy storage devices like batteries and capacitors, adsorption of heavy metals, and drug delivery systems. In catalytic processes, these compounds can act as catalysts or promoters due to their Lewis acid properties and redox capabilities. For energy storage, their ability to intercalate and de-intercalate metal ions makes them promising materials for lithium-ion batteries and other rechargeable cells.

These hydroxides are typically synthesized through precipitation methods using aqueous solutions of transition metal salts and bases, followed by drying or calcination to obtain solid materials with specific morphologies. The properties of the resulting compounds can be fine-tuned by varying reaction conditions such as pH, temperature, and concentration, making them versatile in both fundamental research and practical applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

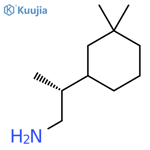

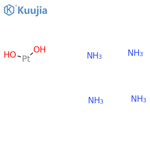

|

Platinum(2+),tetraammine-, hydroxide (1:2), (SP-4-1)- | 15651-37-3 | H14N4O2Pt |

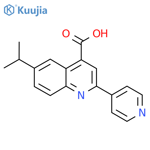

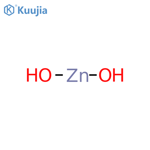

|

Zinc hydroxide | 20427-58-1 | H2O2Zn |

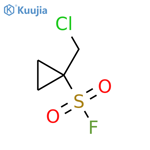

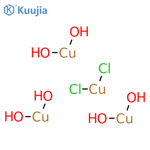

|

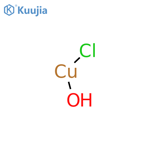

copper chloride oxide | 1332-40-7 | Cl2Cu4H6O6 |

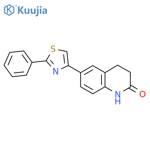

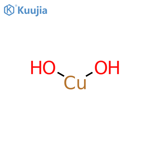

|

Copper Hydroxide | 20427-59-2 | CU.(OH)2 |

|

Copper Oxychloride | 1332-65-6 | ClCuHO |

|

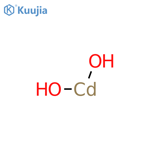

Cadmium hydroxide | 21041-95-2 | CdH2O2 |

Letteratura correlata

-

Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086

-

2. Book reviews

-

Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966

-

Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

Fornitori consigliati

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Nantong Boya Environmental Protection Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati